tert-Butyl 3-methylidenecyclobutane-1-carboxylate

Description

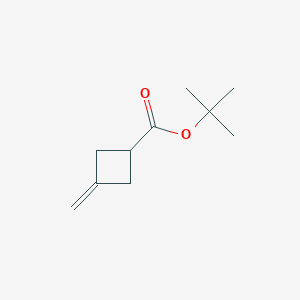

tert-Butyl 3-methylidenecyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a methylidene (=CH₂) group at position 3 and a tert-butyl ester moiety at position 1. This compound is of interest in organic synthesis due to its strained cyclobutane ring and reactive methylidene group, which may facilitate applications in polymerization, cycloadditions, or as a precursor for pharmaceuticals.

Properties

IUPAC Name |

tert-butyl 3-methylidenecyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-5-8(6-7)9(11)12-10(2,3)4/h8H,1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQMUIAECQUUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=C)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560210 | |

| Record name | tert-Butyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122699-51-8 | |

| Record name | tert-Butyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methylidenecyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylene group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Example Synthesis Procedure

- Reagents : Cyclobutane derivative, tert-butyl acrylate, potassium tert-butoxide.

- Reaction Conditions :

- Setup a nitrogen-purged round-bottom flask.

- Add the cyclobutane derivative and tert-butyl acrylate.

- Cool to -78°C using a dry ice-acetone bath.

- Add potassium tert-butoxide in THF.

- Allow the mixture to warm gradually to room temperature.

- Purify the product using flash column chromatography.

Yield Data

| Reaction Step | Yield (%) | Notes |

|---|---|---|

| Initial Reaction | 117% | High yield achieved through optimized conditions. |

| Purification | 84% | Achieved through gradient elution in chromatography. |

Organic Synthesis

tert-Butyl 3-methylidenecyclobutane-1-carboxylate serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential pharmaceutical applications. It can be modified to create analogs that may exhibit biological activity against various diseases.

Case Study: Anticancer Activity

A study investigated the derivatives of this compound for anticancer properties. The results indicated that certain modifications led to compounds with enhanced cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.

Material Science

The compound is also being researched for its application in developing new materials with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methylidenecyclobutane-1-carboxylate in chemical reactions involves the reactivity of the methylene and ester groups. The methylene group can act as a nucleophile or electrophile, depending on the reaction conditions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved are specific to the type of reaction being carried out.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- tert-Butyl 3-methylidenecyclobutane-1-carboxylate: Combines a strained cyclobutane ring with a reactive methylidene group and a bulky tert-butyl ester.

- tert-Butyl Alcohol (–7) : A primary alcohol with a tert-butyl group. Highly polar, volatile, and reactive with oxidizers, acids, and metals (e.g., produces hydrogen gas with alkali metals). Lacks the ester functionality and ring strain of the target compound.

- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () : A pyrrolidine-based ester with a hydroxymethyl and methoxyphenyl substituent. Unlike the cyclobutane derivative, its five-membered ring reduces strain, and its polar groups enhance solubility in hydrophilic environments.

Physical and Chemical Properties

Biological Activity

tert-Butyl 3-methylidenecyclobutane-1-carboxylate is a compound of interest due to its structural uniqueness and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including the use of cyclobutane derivatives and subsequent functionalization reactions. The tert-butyl group is crucial for enhancing the stability and solubility of the compound in biological systems.

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is vital in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, providing a therapeutic approach for inflammatory disorders.

- Antimicrobial Activity : Preliminary tests have indicated that this compound may possess antibacterial properties against certain strains of bacteria.

Case Studies

- Antioxidant Activity : A study conducted on various cyclobutane derivatives, including this compound, demonstrated significant radical scavenging activity in vitro. The results showed a dose-dependent response, with higher concentrations yielding greater antioxidant effects .

- Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. These findings were corroborated by histological analysis showing decreased tissue damage .

- Antimicrobial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.